B-I09 is a potent and selective inhibitor of the enzyme inositol-requiring enzyme-1α (IRE-1) RNase activity. [, , ] It is a tricyclic chromenone-based inhibitor that functions as a prodrug. [, ] B-I09 specifically targets the IRE-1/XBP-1 pathway within the endoplasmic reticulum (ER) stress response. [, , ] This pathway plays a critical role in the survival and proliferation of various cancers, including B-cell leukemia, lymphoma, and multiple myeloma. [, , ]
Chemical Reactions Analysis
While specific chemical reaction details for B-I09 were not outlined, research highlights its activation mechanism involves the decomposition of its 1,3-dioxane acetal protecting group to reveal an active aldehyde. [] This decomposition can be triggered by specific stimuli, such as reactive oxygen species (ROS), enabling targeted delivery. []
Mechanism of Action
B-I09 inhibits the RNase activity of IRE-1, preventing the splicing of XBP-1 mRNA and subsequently suppressing the production of the functional XBP-1s transcription factor. [, , , ] This disruption of the IRE-1/XBP-1 pathway leads to:
Compromised BCR signaling: Inhibiting XBP-1s compromises B-cell receptor (BCR) signaling, a crucial survival pathway for B-cell malignancies. [, ]
Induction of Apoptosis: By disrupting ER stress response and BCR signaling, B-I09 induces apoptosis (programmed cell death) in various cancer cell lines, including B-cell leukemia, lymphoma, and multiple myeloma. [, ]
Suppression of Chronic GvHD: B-I09 reduces the severity of chronic Graft-versus-Host Disease (cGvHD) in mouse models by impairing B-cell function and reducing pathogenic T-cell responses. [, ]
Applications
Cancer Research: B-I09 shows promise as a potential therapeutic agent for B-cell malignancies by selectively targeting the IRE-1/XBP-1 pathway and inducing apoptosis in cancer cells. [, , ]
Chronic GvHD Treatment: Research highlights the potential of B-I09 as a prophylactic treatment for cGvHD by suppressing the IRE-1/XBP-1 pathway and mitigating the disease's severity in mouse models. [, ]
Immunology Research: Studies utilizing B-I09 have shed light on the intricate role of the IRE-1/XBP-1 pathway in B-cell function, immune responses, and the development of cGvHD. [, , ]
Real-World Examples:
Studies have shown synergistic effects when B-I09 is combined with other cancer therapies, such as ibrutinib (a BTK inhibitor) or inhibitors of the PI3K/AKT pathway, highlighting its potential in combination therapies. [, ]
Research in mouse models demonstrates that B-I09 effectively suppresses tumor growth in ARID1A-mutant ovarian cancers, both alone and in combination with HDAC6 inhibition. []
Future Directions
Investigating IRE-1 Phosphorylation: Further research into the role of specific serine phosphorylation of IRE-1 in regulating RIDD and its implications for B-I09 activity. []
Related Compounds
D-F07
Compound Description: D-F07 is a tricyclic chromenone-based inhibitor, similar to B-I09, that targets the IRE-1/XBP-1s pathway. Like B-I09, D-F07 is a prodrug containing an aldehyde-masking group. This design allows for strong fluorescence emission, enabling tracking within cells. []
Relevance: D-F07 is structurally related to B-I09 and exhibits a similar mechanism of action, potently suppressing XBP-1s expression in multiple myeloma cells. Both compounds have shown synergistic cytotoxic effects against multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma when combined with PI3K/AKT pathway inhibitors. [] Research suggests that modifications to the salicylaldehyde hydroxy group can fine-tune the stability of the 1,3-dioxane prodrug, potentially leading to stimuli-responsive activities and improved tumor targeting. []
PC-D-F07
Compound Description: PC-D-F07 is a photocaged derivative of D-F07. It incorporates a photolabile structural cage on the hydroxy group of D-F07, enhancing the stability of the 1,3-dioxane acetal protecting group. This modification allows for specific stimulus-mediated control over the inhibitory activity of the compound. []
Relevance: PC-D-F07 is structurally related to both B-I09 and D-F07, belonging to the same class of tricyclic chromenone-based IRE-1 inhibitors. The photocaging strategy employed in PC-D-F07 demonstrates the potential for developing stimuli-responsive prodrugs based on the core structure of B-I09 and D-F07. [] Upon photoactivation, PC-D-F07 releases D-F07, subsequently inhibiting IRE-1 RNase activity. []
BC-B-I09
Compound Description: BC-B-I09 is a derivative of B-I09 modified to incorporate a reactive oxygen species (ROS)-sensitive boronate cage group. This modification aims to achieve stimuli-responsive activity and enhance tumor-targeting efficiency, capitalizing on the elevated ROS levels in cancerous B cells compared to normal B cells. []
Relevance: BC-B-I09 is structurally related to B-I09 and shares its target, the IRE-1/XBP-1s pathway. The addition of the ROS-sensitive boronate cage demonstrates a strategy for improving the specificity and efficacy of B-I09 by leveraging the unique characteristics of the tumor microenvironment. []
BC-D-F07
Compound Description: BC-D-F07 is a derivative of D-F07 modified with a reactive oxygen species (ROS)-sensitive boronate cage group, similar to BC-B-I09. This design aims to achieve stimuli-responsive activity and improved tumor targeting by exploiting the higher ROS levels in cancerous B cells compared to normal B cells. []
Relevance: BC-D-F07 is structurally related to both B-I09 and D-F07, and utilizes the same ROS-sensitive boronate cage strategy for potential improvements in tumor targeting and therapeutic index. [] Studies indicate a potential synergistic effect when combining these boronate caged compounds with Auranofin, a thioredoxin reductase inhibitor, leading to enhanced cancer cell death. []
TC-D-F07
Compound Description: TC-D-F07 is another prodrug derivative of D-F07. It incorporates a thiol-reactive dinitrobenzenesulfonyl (Dns) cage onto the hydroxy group of D-F07, aiming to achieve stimuli-mediated control of its inhibitory activity. This modification allows TC-D-F07 to be activated by intracellular thiols, which are typically elevated in cancerous B cells. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Penicillin G is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. Penicillin G binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis. Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin. Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.
N-Benzylphthalimide (NBPT), also known as 2-benzylisoindoline-1,3-dione, is an N-substituted phthalimide. It has been prepared by reacting phthalic anhydride with benzyl amine in glacial acetic acid. Vibrational spectra of NBPT has been recorded and assigned. NBPT is a roof-shaped molecule with a planar cyclic imide and a phenyl ring connected by a methylene group. Crystal structure of N-benzylphthalimide has parallel layers of phthalimides stack along the a axis. Benzylphthalimide is a potent non-steroidal androgen antagonists.
Bepafant, also known as WEB-2170 and STY-2108, is a platelet activating factor (PAF) antagonist potentially for the treatment of asthma. Bepafant triggered apoptosis in NB4, KG1, and NB4-MR4 cells where PTEN was expressed, but not in THP1 and U937 cells where PTEN was absent. Bepafant may produce significant anti-inflammatory effects.
Bepotastine is a histamine H1 receptor anatagonist. Bepotastine suppresses some allergic inflammatory processes such as allergic rhinitis, chronic urticaria or pruritus associated with skin conditions (eczema/dermatitis, prurigo or pruritus cutaneus). Bepotastine besylate is an organosulfonate salt obtained by combining equimolar amounts of bepotastine and benzenesulfonic acid. A topical, selective and non-sedating histamine (H1) receptor antagonist used for treatment of itching associated with allergic conjunctivitis. It has a role as a H1-receptor antagonist and an anti-allergic agent. It contains a bepotastine(1+).
Bepotastine, also known as tau-284ds, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Bepotastine is a drug which is used for the symptomatic treatment of itchy eyes (caused by ige-induced mast cell degranulation) due to allergic conjunctivitis. Bepotastine is considered to be a practically insoluble (in water) and relatively neutral molecule. Bepotastine has been detected in multiple biofluids, such as urine and blood. Within the cell, bepotastine is primarily located in the membrane (predicted from logP). In humans, bepotastine is involved in the bepotastine H1-antihistamine action pathway. Bepotastine is a potentially toxic compound. Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Bepotastine besilate is a second generation antihistamine. Bepostatine besilate is used to treat allergic rhinitis and urticaria and pruritus. Bepotastine besilate inhibits the action of histamine by blocking histamine H1 receptors, antagonising the vasoconstrictor, and to a lesser extent, the vasodilator effects of histamine. Mast cell stabilisers inhibit degranulation and consequently the release of histamine by interrupting the normal chain of intracellular signals. The brand of Bepostatine besilate is Talion.